molecular formula C6H10N2O B1271588 N-(2-cyanoethyl)-N-methylacetamide CAS No. 4271-90-3

N-(2-cyanoethyl)-N-methylacetamide

Cat. No. B1271588
CAS RN: 4271-90-3
M. Wt: 126.16 g/mol
InChI Key: XVWNWBDQUDOFRY-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-methylacetamide is a chemical compound that is part of the amide family, characterized by the presence of an amide group. Amides are key functional groups in organic chemistry and are commonly found in various biological molecules and synthetic materials. The structure of N-methylacetamide, a related compound, has been extensively studied, providing insights into the typical bond distances and angles that might be expected in similar amides, including N-(2-cyanoethyl)-N-methylacetamide .

Synthesis Analysis

The synthesis of related cyanoacetamide compounds has been explored through the reaction of amines with ethyl cyanoacetate. For instance, the reaction of 2-aminopyridine with ethyl cyanoacetate under specific conditions leads to the formation of cyanoacetamides . Although the abstract provided does not directly discuss the synthesis of N-(2-cyanoethyl)-N-methylacetamide, the methodologies applied for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N-methylacetamide has been determined using gas electron diffraction, revealing precise bond distances and angles. For example, the bond length between the nitrogen and carbonyl carbon is found to be 1.386±0.004 A, and the angle between the nitrogen, carbonyl carbon, and oxygen is 121.8±0.4° . These measurements provide a detailed understanding of the molecular geometry that could be used to infer aspects of the molecular structure of N-(2-cyanoethyl)-N-methylacetamide.

Chemical Reactions Analysis

Cyanoacetamides, similar to the one , have been shown to undergo various chemical reactions. For example, they can cyclize to form pyrido[1,2-a]pyrimidin-2-ones when treated with an alcoholic solution of HCl. Conversely, these cyclized products can revert to cyanoacetamides upon heating or sublimation in DMSO . These reactions highlight the reactivity of the cyanoacetamide group and suggest potential chemical behaviors of N-(2-cyanoethyl)-N-methylacetamide under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-cyanoethyl)-N-methylacetamide can be partially inferred from studies on N-methylacetamide. The infrared spectrum of N-methylacetamide has been analyzed using density functional theory, revealing the contributions of various fine components, such as protonation and hydration, to the characteristic amide I, II, and III bands . These findings are significant for understanding the IR spectrum and, by extension, the physical and chemical properties of related compounds like N-(2-cyanoethyl)-N-methylacetamide.

Scientific Research Applications

  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : The compound 4′-(N-(2-cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine was synthesized using a KF/alumina-catalyzed Michael addition of 4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine into acrylonitrile . This new compound could be used to construct functionalized materials .
    • Methods : The reaction was carried out under mild conditions, which left the nitrile group unaltered . The compound was characterized using NMR spectroscopy, high resolution mass spectrometry, and infrared spectroscopy .
    • Results : The new oligopyridine ligand was successfully prepared and characterized .
  • Application in DNA Synthesis

    • Field : Biochemistry
    • Summary : 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite was used for in situ preparation of deoxyribonucleoside phosphoramidites, which were then used in polymer-supported synthesis of oligodeoxyribonucleotides .
    • Methods : Deoxyribonucleoside phosphoramidites were prepared in situ from 5′-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite with tetrazole as a catalyst . The solutions were applied directly on an automatic solid-phase DNA synthesizer .
    • Results : Oligonucleotides of 16–25 bases were obtained with a DMT-efficiency per cycle of 98.0–99.3% .
  • Application in Material Science

    • Field : Material Science
    • Summary : (2-Cyanoethyl)triethoxysilane is an ethoxylated silicate that has been used as a coating for aluminum and quartz .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.


properties

IUPAC Name

N-(2-cyanoethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(9)8(2)5-3-4-7/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWNWBDQUDOFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365798
Record name N-(2-cyanoethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanoethyl)-N-methylacetamide

CAS RN

4271-90-3
Record name N-(2-cyanoethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TVT Do, W Suhartini, CU Phan, Z Zhang… - Journal of Functional …, 2023 - Elsevier
Today, people around the world put more time and effort into exploring healthy foods and herbal medicines for improving health and disease prevention. Foods are expected to render …
Number of citations: 3 www.sciencedirect.com

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